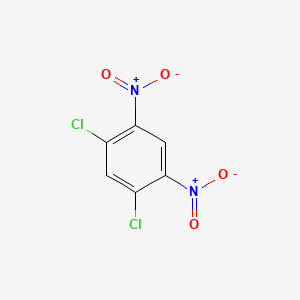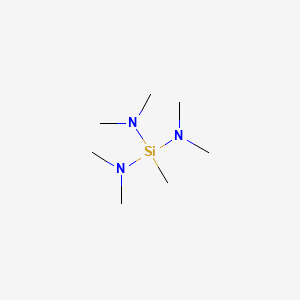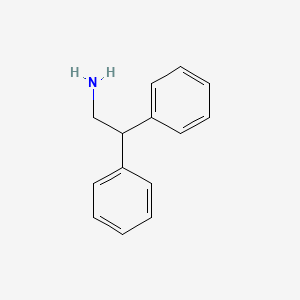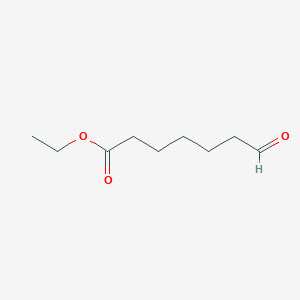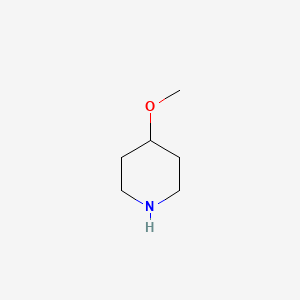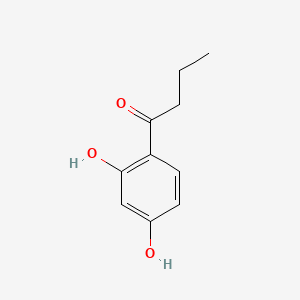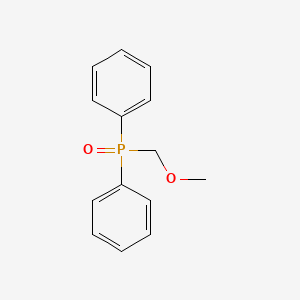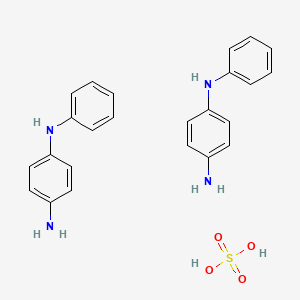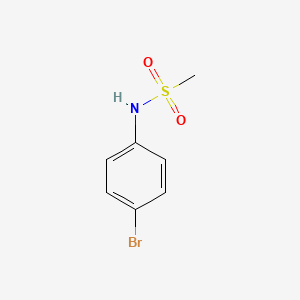
N-(4-溴苯基)甲磺酰胺
概述
描述
“N-(4-Bromophenyl)methanesulfonamide” is a chemical compound with the molecular formula BrC6H4NHSO2CH3 . It is a white to tan solid, powder, or crystals . It is also known as 4-(Methylsulfonylamido)bromobenzene .
Synthesis Analysis
The synthesis of “N-(4-Bromophenyl)methanesulfonamide” involves several steps. One method involves the reaction of 4-bromoaniline with methanesulfonyl chloride in the presence of triethylamine . The reaction is carried out at room temperature for a few hours .
Molecular Structure Analysis
The molecular weight of “N-(4-Bromophenyl)methanesulfonamide” is 250.11 . The compound contains carbon, hydrogen, nitrogen, sulfur, and bromine atoms .
Chemical Reactions Analysis
“N-(4-Bromophenyl)methanesulfonamide” can react with heterocyclic amines to create complex sulfonamides . This property makes it a useful building block in medicinal chemistry .
Physical And Chemical Properties Analysis
“N-(4-Bromophenyl)methanesulfonamide” is a white to tan solid, powder, or crystals . It has a melting point of 136.8-140.9 degrees Celsius . The compound has a molecular weight of 250.11 and a molecular formula of BrC6H4NHSO2CH3 .
科学研究应用
合成和衍生物
紧凑杂环芳香环系统的合成:N-(2-溴苯基)甲磺酰胺与末端炔烃反应,以一步法生成1-甲基磺酰基吲哚,展示了其在合成紧凑杂环芳香环系统中的潜力 (Sakamoto et al., 1988)。
钯催化的交叉偶联:一种涉及甲磺酰胺与芳基溴化物和氯化物的Pd催化的交叉偶联方法,包括多菲利特的合成,突显了这种化合物在创建复杂分子结构中的多功能性 (Rosen et al., 2011)。
化学结构和性质
结构研究:对尼美舒利三唑衍生物的晶体结构进行的研究,包括N-(2-苯氧基-4-(4-苯基-1H-1,2,3-三唑-1-基)苯基)甲磺酰胺,为这些化合物的超分子组装和分子间相互作用提供了见解 (Dey et al., 2015)。
NMR和振动研究:基于密度泛函理论的研究,对N-(2-甲基苯基)甲磺酰胺及相关化合物的NMR化学位移和振动跃迁进行了研究,有助于了解它们的分子构象和化学性质 (Karabacak et al., 2010)。
在化学中的应用
化学选择性N-酰化试剂的开发:从N-(4-溴苯基)甲磺酰胺衍生的N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺的研究显示了它们作为有机合成中化学选择性N-酰化试剂的实用性 (Kondo et al., 2000)。
磺胺衍生物的合成:各种N-(4-芳基胺基苯基)甲磺酰胺衍生物的合成展示了N-(4-溴苯基)甲磺酰胺在生产一系列生物活性分子中的适应性 (Lou et al., 2004)。
安全和危害
属性
IUPAC Name |
N-(4-bromophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOIRAFXKFYZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351683 | |
| Record name | N-(4-Bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)methanesulfonamide | |
CAS RN |
4284-50-8 | |
| Record name | N-(4-Bromophenyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4284-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Bromophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


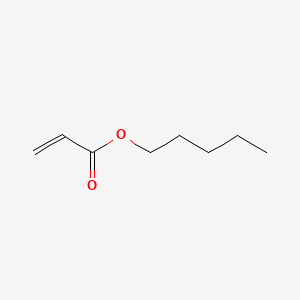
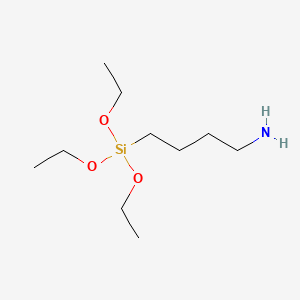
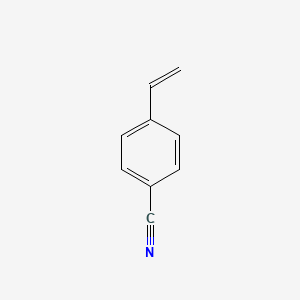
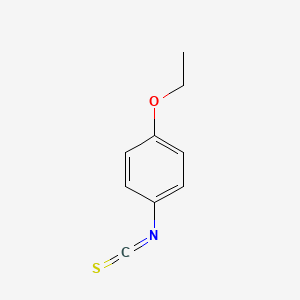
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B1585064.png)
